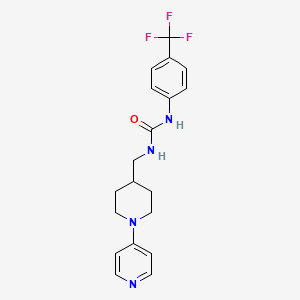
1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its IUPAC name, other names or synonyms, and its structural formula. The structure can give insights into the compound’s properties and reactivity.
Synthesis Analysis
This involves the methods used to synthesize the compound. It can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Ion-pair Binding and Anion Interaction
Research has demonstrated the capability of urea derivatives, similar in structure to the compound , to bind ion pairs through coordination and hydrogen bonding interactions. These properties are useful in studying metal ion interactions and could have implications in catalysis and material science. The study by Qureshi et al. (2009) on mixed N,S-donor 2-ureidopyridine ligands showcases the synthesis and ion-pair binding capacity of such compounds, highlighting their potential in chemical sensing and metal ion complexation (Qureshi et al., 2009).
Corrosion Inhibition
Mannich bases, closely related to the specified urea compound, have been investigated for their corrosion inhibition properties on metal surfaces. These compounds show potential as cost-effective inhibitors in acidic environments, protecting metals from corrosion. The research conducted by Jeeva et al. (2015) highlights the synthesis, characterization, and efficacy of these bases as corrosion inhibitors, providing insights into their mechanism of action and the relationship between molecular structure and inhibition efficiency (Jeeva et al., 2015).
Molecular Complexation and Hydrogen Bonding
The compound's structural analogs have been studied for their ability to engage in molecular complexation and hydrogen bonding, critical for designing materials with desired physical and chemical properties. Studies like the one by Chien et al. (2004) on pyrid-2-yl ureas explore these interactions' effects on intramolecular hydrogen bonding and complexation with cytosine, indicating potential applications in biomolecular recognition and material science (Chien et al., 2004).
Anticancer Activity
Derivatives of the urea compound have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These studies provide a foundation for further research into urea derivatives as potential anticancer agents, highlighting the importance of molecular design in therapeutic applications. Feng et al. (2020) discuss the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, demonstrating significant antiproliferative effects and identifying potential BRAF inhibitors for cancer treatment (Feng et al., 2020).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.
Future Directions
This involves the potential applications of the compound and areas for future research.
Please note that this is a general guideline and the specifics can vary depending on the compound and the available information. For a detailed analysis of a specific compound, it’s best to refer to scientific literature or databases. If you have access to a library or a university database, you might be able to find more specific information. You could also consider reaching out to a chemistry professor or a professional chemist for help. Please remember to handle all chemicals safely and responsibly.
properties
IUPAC Name |
1-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c20-19(21,22)15-1-3-16(4-2-15)25-18(27)24-13-14-7-11-26(12-8-14)17-5-9-23-10-6-17/h1-6,9-10,14H,7-8,11-13H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTVMVNUQGSYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2642983.png)
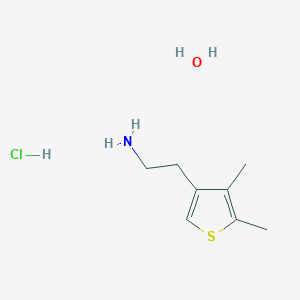
![1'-((4-(Trifluoromethoxy)phenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2642986.png)
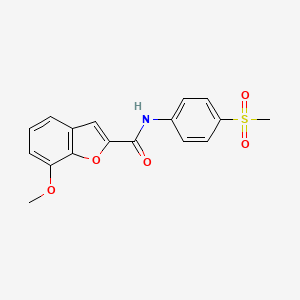

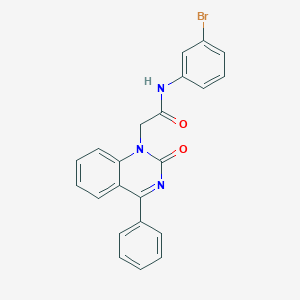
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2642993.png)
![2-[(4-Chlorophenyl)sulfanyl]-4-methyl-6-phenyl-3-pyridinyl methyl sulfone](/img/structure/B2642994.png)

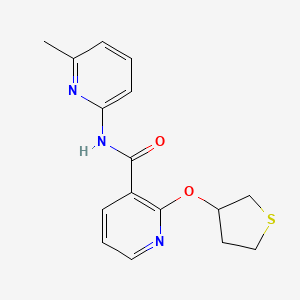
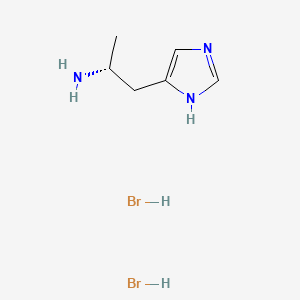
![N-[(1-ethylpyrrolidin-2-yl)methyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2643001.png)

![1-(azepan-1-yl)-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2643004.png)